molecular formula C15H18ClNO B14019851 (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride

(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride

Cat. No.: B14019851
M. Wt: 263.76 g/mol
InChI Key: VTCHMVYQJZNPCX-LDXVYITESA-N
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Description

(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (1R,2S)-1-phenyl-1-hydroxy-2-(N-methylamino)propane using metal borohydrides or a mixture of metal borohydrides and Lewis acids . This method ensures high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the extraction of ephedrine from natural sources such as the Ephedra plant, followed by chemical conversion to the desired product. The process includes steps like extraction, purification, and chemical modification to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Metal borohydrides such as sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines .

Scientific Research Applications

(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating α-, β1-, and β2-adrenergic receptors through direct and indirect effects. This leads to various physiological responses, including bronchodilation and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis further distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

(1R,2S)-2-amino-1,3-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-,15+;/m0./s1

InChI Key

VTCHMVYQJZNPCX-LDXVYITESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](C2=CC=CC=C2)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl

Origin of Product

United States

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